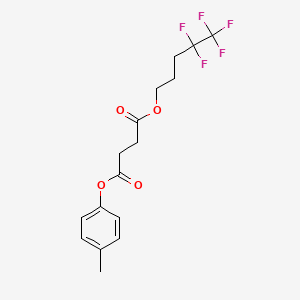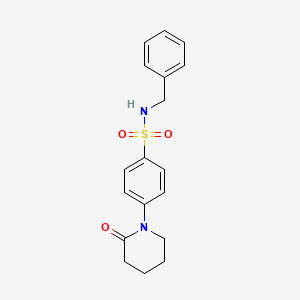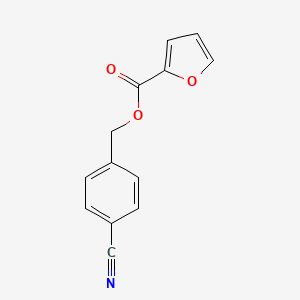![molecular formula C11H16N2O3S B5230355 3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5230355.png)
3-{[methyl(propyl)amino]sulfonyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[methyl(propyl)amino]sulfonyl}benzamide, commonly known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MPA is a sulfonamide derivative that exhibits a broad range of biological activities, making it an attractive target for drug discovery and development.
科学研究应用
MPA has been extensively studied for its potential applications in various research fields. One of the most notable applications of MPA is its use as a protease inhibitor. MPA has been shown to inhibit the activity of several proteases, including trypsin, chymotrypsin, and elastase. This property of MPA makes it a promising candidate for the development of new drugs for the treatment of diseases such as cancer and inflammation.
In addition to its protease inhibitory activity, MPA has also been shown to exhibit antibacterial and antifungal activity. Several studies have reported the effectiveness of MPA against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. This property of MPA makes it a potential candidate for the development of new antibiotics.
作用机制
The mechanism of action of MPA is not fully understood. However, several studies have suggested that MPA acts as a competitive inhibitor of proteases by binding to their active sites. This binding prevents the proteases from cleaving their substrates, resulting in the inhibition of their activity. The exact mechanism by which MPA exhibits antibacterial and antifungal activity is still under investigation.
Biochemical and Physiological Effects:
MPA has been shown to exhibit several biochemical and physiological effects. In vitro studies have reported that MPA can induce apoptosis in cancer cells by inhibiting the activity of proteases involved in the apoptotic pathway. MPA has also been shown to inhibit the proliferation of cancer cells by blocking the cell cycle at the G1 phase.
实验室实验的优点和局限性
One of the main advantages of using MPA in lab experiments is its broad range of biological activities. MPA can be used as a protease inhibitor, antibacterial agent, and antifungal agent, making it a versatile tool for researchers. However, one of the limitations of using MPA in lab experiments is its potential toxicity. MPA has been shown to exhibit cytotoxicity in some cell lines, and its use should be carefully monitored.
未来方向
There are several future directions for the research and development of MPA. One of the most promising directions is the development of new drugs based on the structure of MPA. The protease inhibitory activity of MPA makes it a potential candidate for the development of new drugs for the treatment of cancer and inflammation. Another future direction is the investigation of the antibacterial and antifungal activity of MPA. Further studies are needed to fully understand the mechanism of action of MPA against bacterial and fungal strains.
Conclusion:
In conclusion, MPA is a sulfonamide derivative that exhibits a broad range of biological activities. Its protease inhibitory activity, antibacterial and antifungal activity, and potential as a drug candidate make it an attractive target for research and development. The synthesis method of MPA has been optimized to produce high yields, and its mechanism of action is still under investigation. However, the biochemical and physiological effects of MPA have been extensively studied, and its advantages and limitations for lab experiments are well documented. There are several future directions for the research and development of MPA, and further studies are needed to fully understand its potential applications.
合成方法
The synthesis of MPA involves the reaction of 3-aminobenzoic acid with methyl propyl sulfone in the presence of a catalyst such as triethylamine. The resulting intermediate is then reacted with thionyl chloride to form the corresponding sulfonyl chloride. Finally, the sulfonyl chloride is reacted with methylamine to obtain MPA. This synthesis method has been reported in several research papers and has been optimized to produce high yields of MPA.
属性
IUPAC Name |
3-[methyl(propyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-3-7-13(2)17(15,16)10-6-4-5-9(8-10)11(12)14/h4-6,8H,3,7H2,1-2H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDRVMMOOUBSRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Methyl(propyl)sulfamoyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5230287.png)
![2-[3-(4-morpholinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5230300.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide](/img/structure/B5230306.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-methyl-3-nitrobenzamide](/img/structure/B5230314.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5230326.png)
![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5230341.png)
![dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate](/img/structure/B5230348.png)

![methyl 4-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B5230383.png)
![ethyl 1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5230392.png)
![N-[(benzylamino)carbonothioyl]aspartic acid](/img/structure/B5230397.png)

![4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B5230400.png)